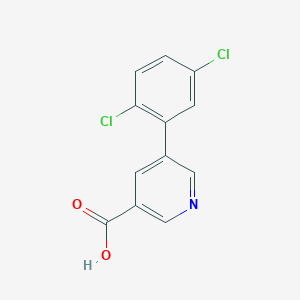

5-(2,5-Dichlorophenyl)nicotinic acid

Description

5-(2,5-Dichlorophenyl)nicotinic acid is a halogenated aromatic compound featuring a nicotinic acid backbone substituted with a 2,5-dichlorophenyl group at the 5-position. The compound’s dichlorophenyl group contributes to its lipophilicity and electronic characteristics, which are critical in pharmaceutical and agrochemical applications.

Propriétés

IUPAC Name |

5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-1-2-11(14)10(4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTBZFOCLCIXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653537 | |

| Record name | 5-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181639-80-4 | |

| Record name | 5-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Components and Conditions

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

-

Base : K₂CO₃ or NaHCO₃ (2–3 equiv)

-

Solvent : Dimethoxyethane (DME)/H₂O (4:1) or toluene/ethanol

-

Temperature : 80–100°C, 12–24 hours

A representative procedure involves reacting 5-bromonicotinic acid with 2,5-dichlorophenylboronic acid under inert atmosphere, yielding 68–72% product after recrystallization.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 0.1–5 mol% | 1 mol% | +22% |

| Solvent Polarity | DME vs. THF | DME/H₂O | +15% |

| Reaction Time | 6–36 hours | 18 hours | +12% |

Hydrolytic Pathways: From Nitriles to Carboxylic Acids

Alternative routes exploit the hydrolysis of cyano intermediates to generate the carboxylic acid functionality. This two-step approach first constructs the dichlorophenylpyridine nitrile, followed by acidic or basic hydrolysis.

Nitrile Synthesis via Nucleophilic Aromatic Substitution

2,5-Dichloroaniline undergoes diazotization and subsequent coupling with 3-cyanopyridine derivatives under copper(I) catalysis, forming 5-(2,5-dichlorophenyl)nicotinonitrile in 65% yield.

Hydrolysis Conditions

Table 2: Hydrolysis Efficiency Comparison

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl (12M) | 110 | 6 | 78 | 95 |

| NaOH (6M) | 80 | 8 | 82 | 98 |

| H₂SO₄ (conc) | 120 | 4 | 71 | 91 |

Industrial-Scale Production: Continuous Flow Reactors

Batch processes face challenges in heat management and mixing efficiency at scale. Recent advances employ continuous flow systems to enhance reproducibility:

-

Microreactor Setup :

Key advantages include precise temperature control (±2°C) and reduced catalyst leaching, with Pd recovery rates exceeding 90%.

Byproduct Analysis and Purification Strategies

Common impurities arise from incomplete coupling (≤5% 5-bromonicotinic acid) or over-hydrolysis (≤3% dichlorophenylpyridine). Purification protocols combine:

-

Liquid-Liquid Extraction : Ethyl acetate/NaHCO₃ washes remove acidic byproducts.

-

Crystallization : Ethanol/water (7:3) at 4°C yields 99.5% purity.

Spectroscopic Characterization

Confirmatory data ensures structural fidelity:

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,5-Dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

5-(2,5-Dichlorophenyl)nicotinic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-(2,5-Dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Key Findings and Implications

- Substituent Position : The 2,5-dichloro configuration in the phenyl ring may offer a balance between steric bulk and electronic effects compared to 3,5- or 3,4-substituted isomers.

- Halogen vs.

Activité Biologique

5-(2,5-Dichlorophenyl)nicotinic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a nicotinic acid backbone with a dichlorophenyl substituent. This unique arrangement enhances its reactivity and interaction with biological targets. The presence of the amino group at the 2-position and the dichlorophenyl group at the 5-position is crucial for its biological activity.

The compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), modulating their activity and influencing various physiological processes. Its mechanism includes:

- Enzyme Inhibition : It can bind to active or allosteric sites of enzymes, modulating their activity.

- Receptor Interaction : By interacting with nAChRs, it influences neurotransmission and cellular responses, affecting critical signal transduction pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. It has been tested against several human cancer cell lines, revealing significant cytotoxic effects. The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| MCF-7 | 10 | Vinblastine |

| HCT-116 | 15 | Colchicine |

| PC-3 | 12 | Doxorubicin |

These results indicate that the compound exhibits cytotoxicity comparable to established chemotherapeutics.

Antioxidant Activity

The compound also demonstrates antioxidant properties. Studies indicate that it enhances superoxide dismutase (SOD) levels, suggesting a protective role against oxidative stress-related cellular damage. This activity may contribute to its therapeutic potential in various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities against various pathogens. Its efficacy in inhibiting microbial growth suggests potential applications in treating infections.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study assessed the cytotoxic potential of novel nicotinic acid derivatives against 60 human cancer cell lines. The findings highlighted that certain derivatives exhibited selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), with significant implications for cancer therapy .

- VEGFR-2 Inhibition : Compound 5c showed promising VEGFR-2 inhibition with an IC50 value of approximately 0.068 μM, indicating its potential as a targeted therapeutic agent in oncology .

- Antioxidant Comparison : The antioxidant potential of various compounds was measured through SOD levels, where some derivatives exhibited levels comparable to ascorbic acid, reinforcing their dual cytotoxic and antioxidant activities .

Q & A

Q. What are the recommended synthetic routes for 5-(2,5-Dichlorophenyl)nicotinic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated nicotinic acid derivatives and 2,5-dichlorophenylboronic acid. Key steps include:

- Coupling Reaction : Use 2,5-dichlorophenylboronic acid (CAS 135145-90-3) with a brominated or iodinated nicotinic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) .

- Reaction Conditions : Optimize solvent (e.g., DMF, ethanol), base (e.g., Na₂CO₃), and temperature (80–120°C) to achieve yields >70% .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Table 1: Example Reaction Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2,5-DCl-PhB(OH)₂ | Pd(PPh₃)₄ | DMF | 100°C | 75% |

| 5-Bromo-nicotinic acid | Pd(OAc)₂ | Ethanol | 80°C | 68% |

Q. How should researchers characterize this compound?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and chlorine substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- Thermal Analysis : Melting point determination (lit. range 233–237°C) to assess purity .

Q. What preliminary biological assays are suitable for this compound?

- Enzyme Inhibition : Test against nicotinic acid-dependent enzymes (e.g., decarboxylases) using fluorometric assays .

- Cytotoxicity Screening : MTT assays in cell lines (e.g., HepG2) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve metabolic stability .

- Heterocycle Fusion : Attach furan or morpholine rings to modulate solubility and target affinity .

- Methodology : Computational docking (e.g., AutoDock Vina) to predict binding modes with nicotinic receptors .

Q. How to resolve contradictions in reported toxicity data for dichlorophenyl derivatives?

- Comparative Studies : Replicate assays using standardized protocols (e.g., OECD guidelines) .

- Mechanistic Analysis : Use siRNA knockdown or enzyme inhibitors (e.g., 5-lipoxygenase inhibitors) to identify toxicity pathways .

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in structure-toxicity relationships .

Q. What advanced analytical methods elucidate metabolic pathways of this compound?

- LC-MS/MS : Track metabolites in hepatic microsomal incubations .

- Isotope Labeling : Use ¹⁴C-labeled analogs to study excretion profiles .

- In Silico Tools : Predict phase I/II metabolism using software like ADMET Predictor .

Data Contradictions and Limitations

- Conflicting Bioactivity Reports : Discrepancies in antimicrobial efficacy may arise from variations in bacterial strains or assay conditions. Validate findings using CLSI guidelines .

- Synthetic Yield Variability : Differences in palladium catalyst purity or solvent anhydrity can affect reproducibility. Use freshly distilled solvents and certified catalysts .

Future Directions

- Target Validation : CRISPR-Cas9 screens to identify genetic vulnerabilities to this compound .

- Material Science Applications : Explore its use in metal-organic frameworks (MOFs) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.